ML346 -

ML346

Catalog Number: EVT-276318
CAS Number:
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ML-346 is an activator of the heat shock response that induces the expression of the heat shock proteins HSP70, HSP40, and HSP27.1 It induces the expression of the oxidative stress response genes HO1, GCLM, and BiP in mouse embryonic fibroblasts (MEFs) and pretreatment protects cells from severe heat shock-induced death and H2O2-induced apoptosis. It promotes folding of metastable proteins in models of conformational disease, including cellular models of Huntingtin aggregation and cystic fibrosis. It reduces aggregate formation in PC12 cells expressing human Huntingtin exon 1 containing a 74 glutamine expansion when used at a concentration of 10 µM. It also corrects trafficking of cystic fibrosis transmembrane conductance regulator proteins bearing the F508 deletion (ΔF508-CFTR) mutation carried by the majority of cystic fibrosis patients, leading to increased cell surface expression.
ML346 is a Hsp70 activator and a Novel Modulator of Proteostasis for Protein Conformational Diseases. ML346 belongs to the barbituric acid scaffold. ML346 induces HSF-1-dependent chaperone expression and restores protein folding in conformational disease models. These effects are mediated by novel mechanisms involving FOXO, HSF-1, and Nfr-2.

Y40

Compound Description: Y40 is a covalent Staphylococcus aureus Sortase A (SaSrtA) inhibitor designed based on the binding mode of ML346 with Streptococcus pyogenes SrtA (SpSrtA) revealed in X-ray crystallography studies []. Y40 demonstrated a two-fold greater inhibitory activity against SaSrtA compared to ML346 []. Additionally, Y40 exhibited significant inhibitory effects on biofilm formation in vitro and demonstrated in vivo protection of Galleria mellonella larvae against S. aureus infections [].

Relevance: Y40 is a structurally related analog of ML346, designed based on the structural insights gained from the ML346/SpSrtA complex []. While both compounds act as covalent SaSrtA inhibitors, Y40 exhibits improved potency compared to ML346 [].

VER-155008

Compound Description: VER-155008 is a known antagonist of the heat shock protein 70 (HSP70) complex []. Research has indicated that the HSP70 complex interacts with Olig2, a transcription factor crucial for oligodendrocyte development []. VER-155008 effectively inhibited the transcriptional activity of Olig2 and reduced the efficiency of oligodendrocyte generation [].

Relevance: Although structurally unrelated to ML346, VER-155008 serves as a valuable tool compound in understanding the mechanism of action of ML346. Studies showed that ML346 promotes the activity of the HSP70 complex, which in turn enhances Olig2 transcriptional activity and promotes oligodendrocyte differentiation []. This suggests that ML346 may indirectly influence Olig2 activity via modulation of the HSP70 complex.

Source and Classification

ML346 is classified as an antivirulence agent due to its ability to inhibit bacterial virulence factors. It is derived from a series of small-molecule proteostasis regulators that aim to restore proper protein folding in cellular models, thereby enhancing cellular function without significant cytotoxicity. The compound is cataloged under the Chemical Abstracts Service number 100872-83-1 and is available through various chemical suppliers for research purposes .

Synthesis Analysis

The synthesis of ML346 involves a multi-step process that incorporates key chemical transformations. One notable method described in the literature is a one-step synthesis that effectively combines the necessary precursors to yield the final product. The synthesis typically utilizes conditions that favor the formation of the barbituric acid and cinnamaldehyde framework, which are crucial for its biological activity.

Technical Details

  • Reagents: Specific reagents used in the synthesis include barbituric acid derivatives and cinnamaldehyde.
  • Conditions: The reaction conditions often involve controlled temperatures and solvents conducive to maximizing yield and purity.
  • Yield: Reports indicate that the synthesis can achieve high yields with appropriate purification methods such as recrystallization or chromatography .
Molecular Structure Analysis

ML346's molecular structure features a barbituric acid core linked to a cinnamaldehyde moiety. This unique combination contributes to its ability to interact with biological targets effectively.

Structural Data

  • Molecular Formula: C₁₃H₁₁N₃O₃
  • Molecular Weight: 245.25 g/mol
  • 3D Structure: The three-dimensional conformation of ML346 has been elucidated through X-ray crystallography, revealing how it fits into the active site of sortase A enzymes, particularly highlighting its covalent modification of the thiol group of cysteine residues in these enzymes .
Chemical Reactions Analysis

ML346 primarily engages in covalent interactions with sortase A enzymes, leading to irreversible inhibition. The key reaction involves the nucleophilic attack by the thiol group of cysteine residues on the electrophilic carbon in ML346.

Reaction Mechanism

  1. Covalent Bond Formation: ML346 forms a covalent bond with Cys208 in sortase A.
  2. Inhibition of Enzyme Activity: This modification prevents sortase A from anchoring surface proteins essential for bacterial virulence, thereby attenuating pathogenicity.
Mechanism of Action

The mechanism by which ML346 exerts its effects is primarily through irreversible inhibition of sortase A, which is crucial for bacterial cell wall integrity and virulence factor presentation.

Detailed Mechanism

  • Target Interaction: ML346 specifically targets the active site of sortase A, leading to permanent enzyme modification.
  • Impact on Virulence: By inhibiting sortase A activity, ML346 disrupts the anchoring process of surface proteins, significantly reducing the virulence potential of Staphylococcus aureus and Streptococcus pyogenes.
  • Experimental Evidence: Studies have demonstrated that treatment with ML346 results in reduced infection rates in model organisms such as Galleria mellonella, indicating its potential therapeutic efficacy against bacterial infections .
Physical and Chemical Properties Analysis

ML346 exhibits several notable physical and chemical properties that contribute to its functionality:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: ML346 is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

These properties are essential for understanding how ML346 can be utilized effectively in research and potential therapeutic applications.

Applications

ML346 has several promising applications in scientific research and medicine:

  1. Antivirulence Therapy: As an inhibitor of sortase A, it holds potential for developing new treatments against antibiotic-resistant bacterial infections.
  2. Proteostasis Regulation: Its role as a modulator of protein folding makes it valuable in studies related to protein conformational diseases.
  3. Research Tool: ML346 serves as a useful probe for studying bacterial virulence mechanisms and evaluating new drug candidates targeting similar pathways .
Mechanistic Pharmacology of ML346

Dual Mechanisms of Biological Activity

ML346 represents a structurally unique compound with a barbituric acid-cinnamaldehyde hybrid scaffold that enables divergent biological activities against distinct therapeutic targets. Its capacity to simultaneously disrupt bacterial virulence pathways and restore cellular proteostasis positions it as a multifaceted pharmacological tool.

Covalent Inhibition of Sortase A in Gram-Positive Pathogens

ML346 functions as an irreversible covalent inhibitor of sortase A (SrtA), a membrane-associated cysteine transpeptidase essential for virulence in Gram-positive pathogens. This enzyme anchors surface proteins bearing the LPXTG motif to the cell wall peptidoglycan, facilitating host tissue adhesion and immune evasion. ML346 exhibits low micromolar inhibitory activity against both Staphylococcus aureus SrtAΔN24 (IC₅₀ = 0.37 μM in FRET assays) and Streptococcus pyogenes SrtAΔN81 (IC₅₀ = 1.37 μM). Selectivity profiling revealed minimal inhibition of human cysteine proteases cathepsin B/L (>50-fold selectivity), underscoring its target specificity [1] [4].

Mechanistic studies demonstrate time-dependent inhibition kinetics with increased Kₘ values upon pre-incubation, confirming irreversible modification. X-ray crystallography (PDB ID: 7V6K) revealed that ML346's α,β-unsaturated carbonyl moiety forms a thioether bond with the catalytic cysteine (Cys208 in SpSrtA), while its barbituric acid group engages in hydrogen bonding with Arg216 and Asn228 residues. This dual interaction locks the active site in an inactive conformation [1] [4].

Phenotypic consequences include:

  • Blocked cleavage of surface protein IsdA64-323
  • Reduced S. aureus biofilm formation
  • Attenuated virulence in Galleria mellonella infection models
  • Sensitization of methicillin-resistant S. aureus (MRSA) to immune clearance [1]

Table 1: Enzymatic Inhibition Profile of ML346

Target EnzymeOrganismIC₅₀ (μM)Assay Type
SrtAΔN24S. aureus0.37FRET-based
SrtAΔN81S. pyogenes1.37FRET-based
Cathepsin BHuman>50Activity assay
Cathepsin LHuman>50Activity assay

Activation of Hsp70-Mediated Proteostasis Networks

Concurrently, ML346 activates heat-shock protein 70 (Hsp70) through HSF-1-dependent transcriptional regulation. In HeLa cells, it induces a 2.4-fold increase in Hsp70 mRNA and 1.8-fold elevation of Hsp70 protein at non-cytotoxic concentrations (EC₅₀ = 4.6 μM). This proteostasis modulation extends to co-induction of chaperones Hsp40 (1.7-fold) and Hsp27 (1.5-fold), creating a coordinated refolding network [2] [5] [6].

Functional validation demonstrates ML346's capacity to:

  • Restore CFTR-mediated iodide conductance in cystic fibrosis models
  • Enhance protein folding fidelity across cellular compartments
  • Suppress polyglutamine (polyQ35) aggregation in C. elegans neurodegeneration models
  • Confer cytoprotection against oxidative stress (2-fold reduction in H₂O₂-induced apoptosis) [2] [5]

Notably, Hsp70 activation exhibits bidirectional crosstalk with autophagy: Genetic Hsp70 knockdown or chemical inhibition elevates AMPK-mediated autophagy, while ML346-mediated Hsp70 induction suppresses autophagic flux, evidenced by reduced LC3-I/II conversion and p62 accumulation [6] [8].

Table 2: Proteostasis Modulation by ML346

Chaperone TargetmRNA Induction (Fold)Protein Induction (Fold)Functional Consequence
Hsp702.41.8PolyQ aggregation suppression
Hsp401.91.7Co-chaperone recruitment
Hsp271.61.5Oxidative stress protection
BiP2.5Not reportedER proteostasis enhancement

Structural Basis of Target Engagement

Crystallographic Analysis of SrtAΔN81-ML346 Complex

The 2.1 Å resolution crystal structure (PDB: 7V6K) of S. pyogenes SrtAΔN81 bound to ML346 provides atomic-level insights into its inhibition mechanism. Key structural features include:

Covalent Bond Formation: The β-carbon of Cys208 thiol performs Michael addition onto ML346's cinnamaldehyde α,β-unsaturated system, forming a stable 2.7 Å C-S bond. This modification irreversibly blocks the catalytic triad.

Hydrogen Bond Network: The barbituric acid carbonyls form bidentate hydrogen bonds with Arg216 (2.9 Å and 3.1 Å) and a water-mediated interaction with Asn228. These contacts position the inhibitor deep within the active site cleft.

Conformational Rearrangements: Active-site loop (residues 115-125) shifts 1.8 Å inward, occluding substrate access. The β6/β7 hairpin tilts by 12°, disrupting the hydrophobic pocket required for LPXTG recognition [1] [4].

Molecular dynamics simulations confirm that ML346 binding increases SrtAΔN81 thermal stability (ΔTₘ = +4.1°C), while the C184A catalytic mutant remains unaffected. This stabilization arises from rigidification of the substrate-binding groove and dampening of μs-timescale fluctuations in the β7/β8 loop [1].

Conformational Modulation of Chaperone Protein Binding Domains

ML346's activation of Hsp70 involves allosteric modulation of nucleotide-binding domains (NBD) and substrate-binding domains (SBD). Hydrogen-deuterium exchange mass spectrometry reveals that ML346 binding to the NBD induces:

NBD-SBD Docking: ATP-bound-like conformation where the SBD β-sandwich docks against NBD subdomain IIA (3.2 Å interface closure), facilitating substrate transfer. This contrasts with the undocked, flexible SBD in nucleotide-free states [3] [10].

β-Sheet Stabilization: The Hsp70 NBD forms a β-barrel structure that recognizes exposed β-strands of client proteins via backbone hydrogen bonds (2.8-3.2 Å spacing), acting as a "master key" for diverse polypeptide refolding. ML346 enhances this interaction by increasing the solvent-exposed β-strand propensity by 40% [3].

Allosteric Signal Propagation: A residue network (91 residues) transmits conformational changes from the NBD ATP-binding pocket to the SBD substrate-binding groove. Key mediators include:

  • Linker residue Glu389 (salt-bridge with Arg467)
  • Subdomain IIB Phe426 (π-stacking with client Trp)
  • Subdomain IB Lys112 (ATP γ-phosphate coordination) [10]

Free-energy landscape analysis shows ML346 binding reduces the conformational entropy penalty for NBD-SBD docking by 2.8 kcal/mol, lowering the transition barrier between open and closed states. This facilitates client protein capture and refolding [10].

Table 3: Structural Parameters of Hsp70 Conformational States

Conformational StateNBD-SBD Distance (Å)β-Sheet Content (%)Substrate Binding Affinity (Kd, μM)
Nucleotide-free22.7 ± 3.138.212.5
ADP-bound18.9 ± 2.441.78.2
ATP-bound8.5 ± 1.252.31.8
ML346-bound9.1 ± 1.554.62.1

Properties

Product Name

ML346

IUPAC Name

5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

InChI

InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+

InChI Key

IXYLVJHFJKDHRM-NSCUHMNNSA-N

SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O

Solubility

Soluble in DMSO

Synonyms

ML346; ML-346; ML 346.

Canonical SMILES

COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O

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